molecular formula C20H24N2O3 B12336264 Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)-

Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)-

Cat. No.: B12336264
M. Wt: 340.4 g/mol
InChI Key: GBBIANHNFAPFOH-LHHVKLHASA-N
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Description

Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)- (CAS: 115730-97-7) is a stereospecific derivative of the cinchona alkaloid family, characterized by a methoxy group at the 6' position and an oxide functional group at the 1' position. Its (9S) configuration aligns it with quinidine, a well-known antiarrhythmic and antimalarial agent .

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol

InChI

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14-,19+,20-/m0/s1

InChI Key

GBBIANHNFAPFOH-LHHVKLHASA-N

Isomeric SMILES

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O

Canonical SMILES

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

Preparation Methods

Potassium Peroxymonosulfate (KPMS)-Mediated Oxidation

KPMS is a robust oxidant for converting tertiary amines to N-oxides under mild conditions. For Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)-, this method involves:

Reaction Conditions :

  • Substrate : (9S)-Cinchonan-9-ol, 6'-methoxy- (precursor).
  • Oxidant : KPMS (5 equivalents).
  • Solvent : Methanol/water (4:1 v/v).
  • pH : 9.0–10.0 (adjusted with NaOH).
  • Temperature : 25°C.
  • Time : 15–40 minutes.

Mechanistic Insights :
KPMS generates reactive oxo-species (e.g., HSO₅⁻) that oxidize the quinuclidine nitrogen via a two-electron transfer mechanism. The alkaline pH deprotonates the tertiary amine, enhancing nucleophilicity and facilitating N-oxide formation.

Yield and Purity :

  • Yield : 72–85% (isolated).
  • Purity : >95% (HPLC).
  • Analytical Validation :
    • FT-IR : N–O stretch at 928 cm⁻¹.
    • LC-Q-ToF-MS : [M+H]⁺ at m/z 341.1764 (calc. 341.1768).

Advantages :

  • Rapid reaction time (<1 hour).
  • Minimal epimerization at C9 due to mild conditions.

Limitations :

  • Requires precise pH control to avoid overoxidation.

Hydrogen Peroxide-Acetic Acid System

This classical approach employs H₂O₂ in acetic acid for N-oxidation, though it is less favored for cinchona alkaloids due to competing side reactions.

Procedure :

  • Substrate : (9S)-Cinchonan-9-ol, 6'-methoxy-.
  • Oxidant : 30% H₂O₂ (3 equivalents).
  • Solvent : Glacial acetic acid.
  • Temperature : 50°C.
  • Time : 6 hours.

Outcome :

  • Yield : 58–65%.
  • Side Products :
    • C9 epimerization (5–8%).
    • Quinoline ring oxidation (<3%).

Mitigation Strategies :

  • Lower reaction temperature (30°C) reduces epimerization but extends time to 24 hours.

Stereoselective Synthesis via Epimerization and Oxidation

Mitsunobu-Based Epimerization Followed by N-Oxidation

This two-step protocol ensures stereochemical fidelity at C9 while introducing the N-oxide moiety.

Step 1: Mitsunobu Epimerization :

  • Substrate : Cinchonine or cinchonidine.
  • Reagents :
    • Diethyl azodicarboxylate (DEAD).
    • Triphenylphosphine (PPh₃).
    • 4-Nitrobenzoic acid.
  • Solvent : THF.
  • Temperature : 0°C → 25°C.
  • Time : 12 hours.

Outcome :

  • Product : 9-epi-Cinchonan-9-ol, 6'-methoxy- (≥98% ee).
  • Yield : 70–75%.

Step 2: N-Oxidation :

  • Follows KPMS-mediated oxidation as in Section 2.1.

Overall Yield : 52–60%.

Tosylation-Hydrolysis-Epoxidation Sequence

Lipinska et al. (2012) developed a method involving O-tosylation, hydrolysis, and N-oxidation:

Key Steps :

  • O-Tosylation :
    • Reagent : Tosyl chloride (1.2 equivalents).
    • Catalyst : Bu₃N (10 mol%).
    • Solvent : CH₂Cl₂.
    • Time : 2 hours.
    • Yield : 85–90%.
  • Hydrolysis to 9-epi-Base :

    • Conditions : Aqueous tartaric acid (pH 3.0), 60°C, 4 hours.
    • Yield : 78–82%.
  • N-Oxidation :

    • As described in Section 2.1.

Advantages :

  • High stereocontrol at C9.
  • Scalable to multigram quantities.

Analytical and Spectroscopic Characterization

Chromatographic Analysis

  • HPLC Conditions :
    • Column : C18 (250 × 4.6 mm, 5 µm).
    • Mobile Phase : Acetonitrile/0.1% formic acid (70:30).
    • Retention Time : 6.8 minutes.

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃) :

    • δ 8.71 (d, J = 4.8 Hz, 1H, quinoline-H).
    • δ 5.28 (d, J = 10.2 Hz, 1H, C9-OH).
    • δ 3.91 (s, 3H, OCH₃).
  • ¹³C NMR :

    • δ 158.2 (C6'), 101.4 (C9), 56.7 (OCH₃).

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Epimerization Risk Scalability
KPMS Oxidation 72–85 >95 Low High
H₂O₂-Acetic Acid 58–65 90–93 Moderate Moderate
Mitsunobu-Oxidation 52–60 >98 None Moderate
Tosylation-Hydrolysis 70–75 95–97 Low High

Industrial and Pharmacological Implications

Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)- serves as:

  • Chiral Catalyst : In asymmetric phase-transfer reactions (e.g., epoxidation of dienes).
  • Metabolite : Of antimalarial drugs like quinidine, requiring validated synthesis for pharmacokinetic studies.

Chemical Reactions Analysis

Types of Reactions

Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can revert the compound to its hydroxyl form.

Scientific Research Applications

Antiarrhythmic Agent

Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)- has been studied for its efficacy as an antiarrhythmic agent. It is structurally related to quinidine, which is widely used to treat atrial fibrillation and ventricular arrhythmias. Research indicates that this compound can modulate cardiac action potentials and improve heart rhythm stability .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of cinchonan derivatives. For example, derivatives of cinchonan-9-ol have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values suggest that these compounds could be developed into new antimicrobial agents .

Study on Antimicrobial Activity

In a recent study published in RSC Advances, cinchonan derivatives were synthesized and tested for their antimicrobial activity. Compounds derived from cinchonan-9-ol exhibited significant inhibition against various microbial strains. The study highlighted that certain modifications to the molecular structure enhanced antibacterial potency .

Clinical Observations

Clinical observations have noted adverse effects associated with maternal ingestion of beverages containing related compounds during breastfeeding. Severe hemolysis was reported in infants, indicating the need for caution in using such compounds without thorough evaluation .

Mechanism of Action

The mechanism of action of Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- involves its interaction with biological targets such as enzymes and receptors. The methoxy and oxide groups may enhance its binding affinity and specificity towards these targets, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

  • Quinidine Sulfate : The sulfate salt of (9S)-6'-methoxy-cinchonan-9-ol lacks the 1'-oxide group. Its molecular weight is 782.96 (dihydrate form), and it is used clinically to inhibit CYP2D6, enhancing dextromethorphan bioavailability in Nuedexta® .
  • Epiquinine (CAS: 572-60-1) : A stereoisomer with the (8α,9S) configuration, sharing the same molecular formula (C₂₀H₂₄N₂O₂) but differing in stereochemistry. It lacks the 1'-oxide group and has a lower molecular weight (324.42) .
  • Cinchonidine : A (8α,9R)-configured analog without the 6'-methoxy or 1'-oxide groups, primarily used in asymmetric catalysis .

Physicochemical Properties

Compound Molecular Weight Melting Point Solubility (Water) Key Functional Groups
Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)- Not reported Not reported Inferred higher polarity 6'-methoxy, 1'-oxide
Quinidine Sulfate 782.96 169–174°C 140 mg/L 6'-methoxy, sulfate
Epiquinine 324.42 <25°C Not reported 6'-methoxy
Cinchonidine 294.39 ~207°C Low None

Data sourced from

However, this remains speculative without experimental data.

Pharmacological Activity

  • Predicted Binding Affinity: In a 3D-QSAR study, (9S)-6'-methoxycinchonan-9-ol (without the oxide) showed a higher predicted pIC₅₀ (5.85) against Plasmodium falciparum M18 aminopeptidase than its non-methoxy analog (5.52) . The 1'-oxide may further modulate activity, but this requires validation.
  • CYP2D6 Inhibition : Quinidine sulfate is a potent CYP2D6 inhibitor, critical for its role in Nuedexta® . The oxide group might alter metabolic stability or enzyme interactions.

Biological Activity

Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)- is a compound derived from the cinchona alkaloids, which have been historically significant for their medicinal properties, particularly in treating malaria. This article focuses on the biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C20H25N2O2
  • Molecular Weight: 327.43 g/mol
  • CAS Number: 130-95-0

The compound features a methoxy group and an N-oxide moiety, which are critical for its biological activity.

Cinchonan-9-ol, 6'-methoxy-, 1'-oxide operates primarily through the following mechanisms:

  • Antimalarial Activity: This compound disrupts the malaria parasite's ability to detoxify heme, leading to the accumulation of toxic heme derivatives that ultimately result in parasite death. This mechanism is similar to that of quinine, a well-known antimalarial agent .
  • Reactive Oxygen Species Generation: The N-oxide groups can participate in redox reactions, generating reactive oxygen species (ROS) that damage cellular components in parasites or microbes.
  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi .

Biological Activity Overview

Activity Effect Reference
AntimalarialEffective against Plasmodium falciparum
AntimicrobialInhibits growth of Staphylococcus aureus
CytotoxicityInduces cell death in cancer cell lines

Antimalarial Efficacy

A study reported that Cinchonan-9-ol, 6'-methoxy-, 1'-oxide showed significant efficacy against chloroquine-resistant strains of Plasmodium falciparum. The compound was administered at varying doses, demonstrating a dose-dependent response in reducing parasitemia levels in infected models .

Antimicrobial Activity

Research evaluating the antibacterial properties of cinchona alkaloid derivatives found that Cinchonan-9-ol, 6'-methoxy-, 1'-oxide exhibited notable activity against Staphylococcus aureus, including its biofilm-forming capabilities. This suggests potential applications in treating infections where biofilm formation is a challenge .

Cytotoxic Effects in Cancer Research

In vitro studies have indicated that this compound can induce apoptosis in specific cancer cell lines. The mechanism involves ROS generation leading to oxidative stress and subsequent cell death. This property has prompted further investigation into its potential as an anticancer agent .

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